2,2,3,3,5,5,6,6-octadeuterio-N-(6,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,8,11-hexaen-8-ylimino)-4-methylpiperazine-1-carbothioamide
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Overview
Description
2,2,3,3,5,5,6,6-octadeuterio-N-(6,10-diazatricyclo[74002,7]trideca-1(13),2(7),3,5,8,11-hexaen-8-ylimino)-4-methylpiperazine-1-carbothioamide is a complex organic compound This compound is characterized by the presence of multiple deuterium atoms, which are isotopes of hydrogen, and a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,5,5,6,6-octadeuterio-N-(6,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,8,11-hexaen-8-ylimino)-4-methylpiperazine-1-carbothioamide involves multiple steps. The initial step typically includes the preparation of the tricyclic core, followed by the introduction of deuterium atoms. The reaction conditions often require the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms at specific positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would require stringent control of reaction conditions, including temperature, pressure, and the concentration of reagents, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,5,5,6,6-octadeuterio-N-(6,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,8,11-hexaen-8-ylimino)-4-methylpiperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2,2,3,3,5,5,6,6-octadeuterio-N-(6,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,8,11-hexaen-8-ylimino)-4-methylpiperazine-1-carbothioamide has several scientific research applications:
Chemistry: Used as a model compound in studying reaction mechanisms and isotope effects.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2,3,3,5,5,6,6-octadeuterio-N-(6,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,8,11-hexaen-8-ylimino)-4-methylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity. The pathways involved may include signal transduction, metabolic processes, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
Carbazole (ring-d8): A similar compound with a deuterated carbazole ring structure.
2,4,6-Tri-substituted-1,3,5-Triazines: Compounds with a triazine core and various substituents.
Uniqueness
2,2,3,3,5,5,6,6-octadeuterio-N-(6,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,8,11-hexaen-8-ylimino)-4-methylpiperazine-1-carbothioamide is unique due to its multiple deuterium atoms and tricyclic structure. This uniqueness provides distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C17H18N6S |
---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuterio-N-(6,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,8,11-hexaen-8-ylimino)-4-methylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C17H18N6S/c1-22-8-10-23(11-9-22)17(24)21-20-16-14-12(4-2-6-18-14)13-5-3-7-19-15(13)16/h2-7,18H,8-11H2,1H3/i8D2,9D2,10D2,11D2 |
InChI Key |
LEFJEIAOWFXQMK-JNJBWJDISA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C(=S)N=NC2=C3C(=CC=CN3)C4=C2N=CC=C4)([2H])[2H])[2H] |
Canonical SMILES |
CN1CCN(CC1)C(=S)N=NC2=C3C(=CC=CN3)C4=C2N=CC=C4 |
Origin of Product |
United States |
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